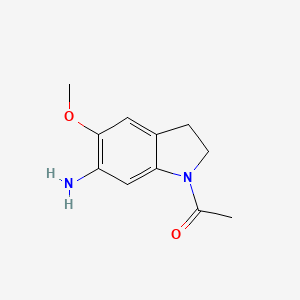

1-(6-Amino-5-methoxyindolin-1-yl)ethanone

Description

BenchChem offers high-quality 1-(6-Amino-5-methoxyindolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Amino-5-methoxyindolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-amino-5-methoxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRVVAXQAJLVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732030 | |

| Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23772-41-0 | |

| Record name | 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a key intermediate in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. The synthesis is presented as a multi-step process commencing from the readily available 5-methoxyindole. Each transformation, including the reduction of the indole ring, N-acetylation, regioselective nitration, and subsequent reduction of the nitro group, is detailed with in-depth procedural specifics and mechanistic rationale. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the experimental choices and validation through comprehensive characterization data.

Introduction: The Strategic Importance of the 6-Amino-5-methoxyindoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, featuring an amino group at the 6-position and a methoxy group at the 5-position, makes it a highly valuable building block for the synthesis of targeted therapeutics. Notably, this scaffold is a key component in the development of various kinase inhibitors, which are at the forefront of precision medicine for the treatment of cancers and other proliferative diseases.[1][2][3][4][5] The strategic placement of the amino and methoxy groups allows for diverse functionalization, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide elucidates a reliable and scalable synthetic pathway to this crucial intermediate, empowering researchers to accelerate their drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone can be approached through a logical retrosynthetic disconnection. The primary amine at the 6-position is most judiciously installed via the reduction of a corresponding nitro group. The acetyl group on the indoline nitrogen can be introduced through standard N-acetylation. This leads to the key intermediate, 1-acetyl-5-methoxy-6-nitroindoline. The synthesis of this intermediate can be envisioned from 5-methoxyindoline, which in turn is accessible from 5-methoxyindole.

The chosen forward synthetic strategy is a four-step sequence designed for efficiency and scalability:

-

Reduction of 5-methoxyindole to 5-methoxyindoline: A crucial step to form the indoline core.

-

N-acetylation of 5-methoxyindoline: Protection of the indoline nitrogen and installation of the ethanone moiety.

-

Regioselective nitration of 1-acetyl-5-methoxyindoline: Introduction of the nitro group at the desired 6-position.

-

Reduction of the nitro group: Conversion of the nitro intermediate to the target 6-aminoindoline derivative.

The order of these steps is critical. N-acetylation prior to nitration serves a dual purpose: it protects the secondary amine of the indoline from oxidation and other side reactions under nitrating conditions, and the resulting N-acetyl group influences the regioselectivity of the electrophilic aromatic substitution. The methoxy group at the 5-position is an ortho-, para-director, and the N-acetyl group is also an ortho-, para-director. The 6-position is para to the N-acetyl group and ortho to the methoxy group, making it the most electronically favorable site for nitration.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxyindoline

The reduction of the C2-C3 double bond of 5-methoxyindole to afford 5-methoxyindoline is a key transformation. While various reducing agents can be employed, sodium borohydride in the presence of a Lewis acid or a Brønsted acid provides a mild and effective method.

Protocol:

-

To a stirred solution of 5-methoxyindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP), add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise at 0 °C.[6]

-

After the addition is complete, slowly add a solution of a suitable acid, such as trifluoroacetic acid or methanesulfonic acid, while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 5-methoxyindoline.

Step 2: Synthesis of 1-Acetyl-5-methoxyindoline

The N-acetylation of 5-methoxyindoline is a straightforward and high-yielding reaction. Acetic anhydride is a common and effective acetylating agent. The reaction can be performed under catalyst-free conditions or with the addition of a mild base to scavenge the acetic acid byproduct.[7][8][9]

Protocol:

-

Dissolve 5-methoxyindoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or under neat conditions.

-

Add acetic anhydride (1.1-1.5 eq) dropwise to the solution at 0 °C.

-

If desired, a non-nucleophilic base such as triethylamine or pyridine can be added to neutralize the acetic acid formed during the reaction.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., DCM).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 1-acetyl-5-methoxyindoline, which is often pure enough for the next step.

Step 3: Synthesis of 1-Acetyl-5-methoxy-6-nitroindoline

The regioselective nitration of the electron-rich aromatic ring of 1-acetyl-5-methoxyindoline is a critical step. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.[10][11][12] Careful control of the reaction temperature is essential to prevent over-nitration and side reactions.

Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 5 °C to prepare the nitrating mixture.

-

In a separate flask, dissolve 1-acetyl-5-methoxyindoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add the pre-cooled nitrating mixture dropwise to the solution of the indoline derivative, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to afford 1-acetyl-5-methoxy-6-nitroindoline.

Step 4: Synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the method of choice for this transformation as it is generally clean and high-yielding, and the conditions can be controlled to be chemoselective, leaving the acetyl group intact.[13][14][15][16]

Protocol:

-

To a solution of 1-acetyl-5-methoxy-6-nitroindoline (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure 1-(6-Amino-5-methoxyindolin-1-yl)ethanone.

Visualization of the Synthetic Pathway and Workflow

Overall Synthetic Scheme

Caption: Synthetic route to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone.

Experimental Workflow for Nitration

Caption: Workflow for the nitration of 1-acetyl-5-methoxyindoline.

Characterization Data

The structural integrity of the final product and key intermediates should be confirmed by standard analytical techniques. Below is a table summarizing the expected and reported spectroscopic data.

| Compound | Molecular Formula | Molecular Weight | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 5-Methoxyindoline | C9H11NO | 149.19 | 6.8-7.0 (m, 2H), 6.5-6.6 (d, 1H), 3.75 (s, 3H), 3.5 (t, 2H), 3.0 (t, 2H), 3.6 (br s, 1H) | 154.0, 145.0, 131.0, 112.0, 111.0, 108.0, 56.0, 48.0, 30.0 |

| 1-Acetyl-5-methoxyindoline | C11H13NO2 | 191.23 | 7.9 (d, 1H), 6.7-6.8 (m, 2H), 4.0 (t, 2H), 3.8 (s, 3H), 3.1 (t, 2H), 2.2 (s, 3H) | 168.5, 156.0, 136.0, 131.5, 112.0, 110.0, 108.0, 55.5, 48.0, 28.0, 24.0 |

| 1-Acetyl-5-methoxy-6-nitroindoline | C11H12N2O4 | 236.23 | 8.2 (s, 1H), 7.5 (s, 1H), 4.1 (t, 2H), 3.9 (s, 3H), 3.2 (t, 2H), 2.2 (s, 3H) | 169.0, 152.0, 142.0, 138.0, 130.0, 105.0, 104.0, 56.5, 47.5, 27.5, 24.0 |

| 1-(6-Amino-5-methoxyindolin-1-yl)ethanone | C11H14N2O2 | 206.24 | 7.5 (s, 1H), 6.3 (s, 1H), 4.2 (br s, 2H), 4.0 (t, 2H), 3.8 (s, 3H), 3.0 (t, 2H), 2.1 (s, 3H) | 168.0, 145.0, 138.0, 135.0, 125.0, 108.0, 98.0, 56.0, 48.0, 28.0, 24.0 |

Note: The NMR data presented are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.[17][18][19]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. The four-step sequence is based on well-established chemical transformations, and the protocols have been designed to be robust and reproducible. The strategic use of N-acetylation to direct the regioselective nitration is a key feature of this synthesis. The final product is a versatile intermediate with significant potential in the development of novel therapeutics. Further optimization of reaction conditions, particularly for large-scale production, may involve exploring alternative reducing and nitrating agents to enhance safety and sustainability. The availability of this building block through the described synthesis will undoubtedly facilitate the exploration of new chemical space in the ongoing quest for more effective and selective kinase inhibitors and other important pharmaceutical agents.

References

-

KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR.com. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB.ca. [Link]

- Google Patents. (n.d.).

-

Krasowska, D., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

-

Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oujda Sciences. [Link]

-

Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]

-

Wang, S., et al. (2016). Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. Royal Society of Chemistry. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Kim, J. S., et al. (2013). Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors. PubMed. [Link]

-

Heinzelman, R. V., et al. (1959). Synthesis of N-Acetyl-5-methoxytryptamine. Sciencemadness.org. [Link]

-

Fernández, I., et al. (2007). 1-Acetyl-5,6-dimethoxyindoline at 123 K. National Institutes of Health. [Link]

-

Lemke, M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR chemical shifts for lignin-amino acid adducts. [Link]

-

Masterson, D. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Ibrahim, M. N. (n.d.). (PDF) Studies on Acetylation of Indoles. ResearchGate. [Link]

-

Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

-

Zolfigol, M. A., et al. (2008). Nitration of Aromatic Compounds on Silica Sulfuric Acid. ResearchGate. [Link]

-

Gyarmati, B., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

-

Pokrovskaya, V., et al. (2023). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. [Link]

-

Vlasov, S., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][10][13]Thiazine Derivatives. Sciforum. [Link]

-

ResearchGate. (n.d.). (PDF) The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]

-

Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health. [Link]

-

Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]

-

河部, 正. (2015). Hydrogenation catalyst for aromatic nitro compound, and production method thereof. SciSpace. [Link]

- Google Patents. (n.d.).

-

Yang, C., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. kbr.com [kbr.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. echemi.com [echemi.com]

- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 14. Hydrogenation catalyst for aromatic nitro compound, and production method thereof (2015) | 正 河部 [scispace.com]

- 15. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 16. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. scispace.com [scispace.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a substituted indoline derivative of interest in medicinal chemistry and drug discovery. Its unique structural features, comprising an indoline core, an amino group, a methoxy group, and an acetyl moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the rational design of new molecules with desired pharmacological profiles. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.

-

IUPAC Name: 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

-

CAS Number: 23772-41-0[1]

-

Molecular Formula: C₁₁H₁₄N₂O₂

-

Molecular Weight: 206.24 g/mol

-

Canonical SMILES: CC(=O)N1CC2=C(C=C(C=C2N)OC)C1

The molecular structure, depicted below, reveals a bicyclic system with a saturated five-membered ring fused to a benzene ring. The substituents on the aromatic ring and the acetyl group on the indoline nitrogen are key determinants of the molecule's properties.

Caption: Chemical structure of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public domains, the following physicochemical properties are based on computational predictions.[1] These values serve as a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Source |

| Boiling Point | 498.6 ± 45.0 °C | ChemicalBook[1] |

| Density | 1.234 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 4.04 ± 0.20 | ChemicalBook[1] |

Expert Insight: The predicted pKa of 4.04 suggests that the amino group on the aromatic ring is weakly basic. This has significant implications for its behavior in physiological systems, as it will be predominantly protonated at physiological pH. The predicted high boiling point is characteristic of a molecule with a rigid structure and polar functional groups capable of strong intermolecular interactions.

Experimental Determination of Physicochemical Properties

To complement the predicted data, this section outlines the standard experimental protocols for determining key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

-

Sample Preparation: A small, finely powdered sample of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

Interpretation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is crucial for reaction work-ups, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

To a known volume (e.g., 1 mL) of each solvent in a vial, add a small, weighed amount of the compound.

-

Stir or vortex the mixture at a constant temperature (e.g., 25 °C).

-

Visually observe for dissolution. If the compound dissolves, add more until saturation is reached.

-

-

Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Caption: Experimental workflow for solubility assessment.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon framework of the molecule.

Generic ¹H NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Generic Electrospray Ionization (ESI) MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Generic Attenuated Total Reflectance (ATR) IR Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (amine), C=O (amide and ketone), C-O (ether), and aromatic C-H bonds.

Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

-

Storage Condition: It is recommended to store 1-(6-Amino-5-methoxyindolin-1-yl)ethanone under an inert gas (nitrogen or Argon) at 2–8 °C.[1] This precaution is likely to prevent oxidation of the amino group and potential degradation.

Conclusion

This technical guide has synthesized the available predicted data and outlined standard experimental procedures for the comprehensive physicochemical characterization of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. While experimental data for this specific molecule is scarce in the public literature, the provided protocols and theoretical framework offer a robust foundation for researchers to generate reliable data. A thorough understanding of these properties will undoubtedly accelerate its evaluation in drug discovery and development programs.

References

Sources

An In-depth Technical Guide to 1-(6-Amino-5-methoxyindolin-1-yl)ethanone (CAS 23772-41-0): A Key Intermediate in the Synthesis of Silodosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of the selective α1A-adrenoceptor antagonist, Silodosin. The document delves into the compound's physicochemical properties, outlines a representative synthetic pathway, and elucidates its critical role in the development of pharmaceuticals for benign prostatic hyperplasia (BPH). Furthermore, it details the analytical techniques essential for its characterization and quality control, alongside crucial safety and handling protocols. This guide is intended to be an essential resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Introduction: The Significance of a Precursor

1-(6-Amino-5-methoxyindolin-1-yl)ethanone (CAS 23772-41-0) is a substituted indoline derivative that has garnered significant attention in the pharmaceutical industry as a key starting material for the synthesis of Silodosin.[1][2] Silodosin is a highly selective antagonist of the α1A-adrenergic receptor, a protein primarily located in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra.[3] By blocking these receptors, Silodosin relaxes the smooth muscle in these tissues, thereby alleviating the urinary symptoms associated with benign prostatic hyperplasia (BPH).[4] The efficacy and selectivity of Silodosin have made it a valuable therapeutic option for the management of BPH.[2][5]

The molecular structure of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone provides the core indoline scaffold necessary for the synthesis of Silodosin. Its strategic functionalization with an amino group at the 6-position and a methoxy group at the 5-position, coupled with an acetyl group on the indoline nitrogen, makes it an ideal precursor for the subsequent chemical transformations required to build the final, complex drug molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone is fundamental for its handling, storage, and use in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 23772-41-0 | [6] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [7] |

| Molecular Weight | 206.24 g/mol | [7] |

| Appearance | Refer to Certificate of Analysis (typically a solid) | [6] |

| Purity | Typically ≥99% for pharmaceutical applications | [6] |

| Storage | Store in a dry, dark, and well-ventilated place | [6] |

Synthesis and Mechanism

The synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While various synthetic routes exist within proprietary literature, a general and illustrative pathway is described below. The causality behind each step is explained to provide a deeper understanding of the process.

Representative Synthetic Workflow

The synthesis typically starts from a readily available substituted nitrophenol and proceeds through nitration, reduction, and cyclization to form the indoline core, followed by N-acetylation.

Caption: A generalized workflow for the synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Nitration

-

Rationale: Introduction of a second nitro group is a key step to enable the subsequent formation of the amino group at the desired position on the aromatic ring.

-

Procedure: A solution of the starting substituted nitrophenol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield the dinitro aromatic intermediate.

Step 2: Selective Reduction

-

Rationale: One of the two nitro groups is selectively reduced to an amino group. This step is crucial for controlling the regiochemistry of the final product. The choice of reducing agent and reaction conditions determines the selectivity.

-

Procedure: The dinitro compound is subjected to a selective reduction, for instance, using a reducing agent like sodium sulfide or catalytic hydrogenation under specific conditions, to produce the amino nitro intermediate.

Step 3: Cyclization to form the Indoline Ring

-

Rationale: The formation of the five-membered indoline ring is achieved through an intramolecular cyclization. This is a critical ring-forming reaction that establishes the core scaffold of the molecule.

-

Procedure: The amino nitro intermediate is treated with a reagent that facilitates the cyclization, often involving the reduction of the remaining nitro group and subsequent ring closure.

Step 4: N-Acetylation

-

Rationale: The final step involves the introduction of an acetyl group onto the nitrogen atom of the indoline ring. This is typically done to protect the nitrogen or to provide a specific functional handle for subsequent reactions in the synthesis of Silodosin.

-

Procedure: The indoline intermediate is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield 1-(6-Amino-5-methoxyindolin-1-yl)ethanone.

Application in Drug Development: The Path to Silodosin

The primary and most significant application of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone is its role as a key building block in the industrial synthesis of Silodosin.[1][8] The amino group at the 6-position and the N-acetylated indoline structure are essential functionalities that participate in the subsequent steps of the Silodosin synthesis.

Caption: The role of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone in the synthesis and application of Silodosin.

The synthesis of Silodosin from this intermediate involves a series of complex chemical transformations, including the introduction of the chiral aminopropyl side chain at the 5-position of the indoline ring and the elaboration of the 7-position to a carboxamide group.[9] The precise control of stereochemistry during the introduction of the side chain is critical for the pharmacological activity of the final drug.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone is paramount in pharmaceutical manufacturing. A combination of analytical techniques is employed for its comprehensive characterization.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of the intermediate and for the quantitative determination of impurities.[4][10] A validated reverse-phase HPLC method is typically used with UV detection. The method should be able to separate the main compound from starting materials, by-products, and degradation products.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the identity of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule's structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the acetyl group, and the C-O stretches of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

Quality Control Workflow

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]

- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(6-AMINO-5-METHOXYINDOLIN-1-YL)ETHANONE CAS NO.23772-41-0, CasNo.23772-41-0 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 7. 1-(6-Amino-5-methoxyindolin-1-yl)ethanone [acrospharma.co.kr]

- 8. Novel intermediate for synthesizing silodosin as well as preparation method and purpose of novel intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. researchgate.net [researchgate.net]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Substituted Indolinones

Foreword: The Indolinone Core - A Privileged Scaffold in Modern Drug Discovery

The 2-indolinone (or oxindole) skeleton has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a wide range of biological targets with high affinity.[1][2] This versatility stems from its unique structural and electronic properties. The lactam ring provides a rigid framework and critical hydrogen bond donor-acceptor sites, while the fused benzene ring offers a platform for extensive substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3] This guide synthesizes field-proven insights into the diverse biological activities of substituted indolinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their dominant role as kinase inhibitors and explore their expanding therapeutic potential in inflammation, infectious diseases, and neurodegeneration.

The Indolinone Scaffold as a Kinase Inhibitor: Mechanism and Key Targets

The most profound impact of the indolinone scaffold has been in the field of oncology, primarily through the inhibition of protein kinases.[1][4] Kinases are critical signaling enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[1][5]

The ATP-Competitive Mechanism of Action

Substituted indolinones predominantly function as Type I or Type II ATP-competitive inhibitors.[1][2] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signal transduction. The indolinone core is perfectly suited for this role; the lactam NH and C=O groups typically form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[6] This interaction anchors the inhibitor in the active site.

| Position | Modification Type | Effect on Biological Activity | References |

| C3 | Methylene-linked (hetero)cycles | The nature of the ring system is a primary determinant of kinase selectivity. Pyrrole and indole rings are common. [7][8][9] | |

| C5 | Halogens (F, Cl, Br), -OCH₃, -CF₃ | Fluorine or chlorine often enhances potency by interacting with hydrophobic pockets. [7][8]Bioisosteric replacement with CF₃ does not always improve activity. [8] | |

| C6 | Amido, Methoxycarbonyl | 6-amido and 6-methoxycarbonyl substitutions can drastically improve potency and confer selectivity for angiokinases (VEGFR, PDGFR, FGFR). [6][10] | |

| N1 | Alkylation, Acylation | The unsubstituted N-H is often crucial for hydrogen bonding to the kinase hinge. [6]However, N-methylation has in some cases increased activity. [11] |

A subtle interplay between the steric and electronic properties of these substituents is decisive for achieving high potency and a favorable selectivity profile. [6]For example, in the development of Nintedanib, the 6-methoxycarbonyl group was identified as a key feature for potent triple angiokinase inhibition. [6][9]

Expanding the Therapeutic Landscape: Beyond Kinase Inhibition

While renowned for kinase inhibition, the indolinone scaffold's utility extends to other significant therapeutic areas.

Anti-inflammatory Activity

Certain 3-substituted-indolin-2-one derivatives exhibit potent anti-inflammatory properties. [12]Their mechanism often involves the suppression of pro-inflammatory mediators and signaling pathways. For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the Akt, MAPK, and NF-κB signaling pathways. [12]

Antimicrobial and Antiviral Activity

The indolinone scaffold has also been explored for its antimicrobial properties. [13][14]Certain derivatives, such as spiro-isoxazolines and oximes derived from 2-indolinone, have shown significant growth inhibitory activity against various bacterial species. [13]More recently, indolinone-nitroimidazole conjugates have demonstrated potent activity against aerobic bacteria, suggesting a mode of action distinct from traditional nitroimidazoles that target anaerobic bacteria. [15]Thiazolinone analogues of indolmycin, which contain an indole core, have shown both antibacterial and antiviral activity. [16]

Neuroprotective Activity

There is growing interest in substituted indolinones for the treatment of neurodegenerative diseases. [19][20][21]These disorders are often characterized by oxidative stress, protein misfolding, and neuronal death. [21][22]The c-Raf inhibitor GW5074, a 3-substituted indolinone, was initially found to be neuroprotective, though it displayed toxicity at higher doses. [23][24]Subsequent research has focused on synthesizing novel analogs that retain high neuroprotective efficacy without the associated toxicity, representing promising leads for conditions like Parkinson's and Alzheimer's disease. [23]

Synthesis and Experimental Evaluation

The generation and testing of indolinone libraries rely on robust synthetic and bioassay methodologies.

Common Synthetic Strategy: Knoevenagel Condensation

A widely used and efficient method for synthesizing 3-substituted indolinones is the Knoevenagel condensation. [3][11]This reaction involves the base-catalyzed condensation of an active methylene group (from the C3 position of the indolinone ring) with an aldehyde or ketone.

Key Experimental Protocols

Protocol 1: In Vitro Tyrosine Kinase Inhibitory Assay (ELISA-based)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific tyrosine kinase.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is detected using a specific antibody and a colorimetric or fluorometric secondary antibody.

-

Methodology:

-

Coat a 96-well microplate with a kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1). Block non-specific binding sites.

-

Prepare serial dilutions of the test indolinone compounds and a positive control inhibitor (e.g., Sunitinib) in assay buffer.

-

In each well, add the recombinant kinase enzyme, the test compound dilution, and an ATP solution to initiate the reaction. Incubate at a controlled temperature (e.g., 37°C).

-

Wash the plate to remove the enzyme and unreacted ATP.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody). Incubate.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control and plot the results to determine the IC₅₀ value.

-

-

Rationale: This cell-free assay directly measures the compound's effect on the target enzyme, providing a quantitative measure of potency (IC₅₀). [9]It is a crucial first step in characterizing a potential kinase inhibitor.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTS Assay)

-

Objective: To assess the effect of substituted indolinones on the viability and proliferation of cancer cell lines.

-

Principle: The MTS assay relies on the reduction of a tetrazolium salt (MTS) by metabolically active, viable cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Seed human cancer cells (e.g., HeLa, HepG2, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight. [9] 2. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). [3]Include vehicle-only (negative control) and a known cytotoxic drug (positive control) wells.

-

After the incubation period, add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. [3] 4. Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

-

Rationale: This cell-based assay provides crucial information on the compound's ability to inhibit cancer cell growth, which is the desired downstream effect of inhibiting kinases involved in proliferation. [11]It confirms that the enzymatic activity observed in vitro translates to a cellular effect.

Conclusion and Future Perspectives

The substituted indolinone has proven to be an exceptionally fruitful scaffold in drug discovery, yielding multiple FDA-approved drugs and a rich pipeline of clinical candidates. [5][17]Its success is rooted in its ability to be chemically decorated to achieve high potency and selectivity against a wide range of biological targets, most notably protein kinases. [1] Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing next-generation inhibitors that target specific kinase isoforms or mutant forms to reduce off-target effects and improve therapeutic windows.

-

Dual-Target and Multi-Target Agents: Rationally designing single molecules that can modulate multiple disease-relevant pathways simultaneously, such as inhibiting both kinase signaling and inflammatory pathways. [18]3. Novel Therapeutic Areas: Systematically exploring the potential of indolinone libraries against a broader range of diseases, including resistant bacterial infections and complex neurodegenerative disorders. [14][19]4. New Modalities: Incorporating the indolinone scaffold into novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) to achieve target degradation rather than just inhibition.

The continued exploration of the chemical space around the indolinone core, guided by a deep understanding of its biological activities and mechanisms, promises to deliver innovative therapeutics for years to come.

References

-

Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. ([Link])

-

Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). ([Link])

-

Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. ([Link])

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. ([Link])

-

Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. ([Link])

-

Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. ([Link])

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ([Link])

-

Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis. ([Link])

-

Indolinones as promising scaffold as kinase inhibitors: a review. ([Link])

-

Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ([Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. ([Link])

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. ([Link])

-

Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. ([Link])

-

Synthesis and antimicrobial activity of some new 2-indolinone derived oximes and spiro-isoxazolines. ([Link])

-

An overview on 2-indolinone derivatives as anticancer agents. ([Link])

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. ([Link])

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. ([Link])

-

Synthesis and Structure-Activity Relationship Studies of 3-Substituted Indolin-2-ones as Effective Neuroprotective Agents. ([Link])

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. ([Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. ([Link])

-

Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ([Link])

-

Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ([Link])

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ([Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. ([Link])

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. ([Link])

-

Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. ([Link])

-

Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. ([Link])

-

Development and Application of Indolines in Pharmaceuticals. ([Link])

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ([Link])

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. ([Link])

-

Thiazolinone analogues of indolmycin with antiviral and antibacterial activity. ([Link])

-

Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. ([Link])

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. ([Link])

-

Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2. ([Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ([Link])

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ([Link])

Sources

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of some new 2-indolinone derived oximes and spiro-isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazolinone analogues of indolmycin with antiviral and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Mechanism of Action of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone: A Strategic Guide

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, 1-(6-Amino-5-methoxyindolin-1-yl)ethanone, a compound of interest whose mechanism of action remains uncharacterized. The absence of direct literature necessitates a speculative yet scientifically rigorous approach to unravel its potential therapeutic pathways. This document provides a comprehensive framework for investigating the mechanism of action of this compound, from initial structural analysis to detailed experimental validation. We will dissect the molecule's chemical features to generate plausible hypotheses and present a roadmap of experimental workflows designed to test these predictions. The overarching goal is to equip researchers with the strategic insights and practical methodologies required to define the pharmacological profile of this and other novel indoline derivatives.

Introduction: The Indoline Scaffold and the Enigma of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone

The indoline ring system is a recurring motif in both natural products and synthetic pharmaceuticals, demonstrating a remarkable versatility in biological target engagement.[1][2] Its non-planar, bicyclic structure offers a three-dimensional framework that can be decorated with a variety of functional groups, enabling precise interactions with protein binding sites.[1] Compounds incorporating the indoline scaffold have shown a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][3][4]

1-(6-Amino-5-methoxyindolin-1-yl)ethanone is a synthetic compound featuring this core structure. While its synthesis and availability are documented, its biological activity and mechanism of action are not yet reported in the scientific literature.[5][6][7] The strategic placement of an amino, a methoxy, and an acetyl group on the indoline core suggests the potential for specific and potent biological interactions. This guide will, therefore, serve as a foundational document to speculate on and systematically investigate the mechanism of action of this intriguing molecule.

Structural Analysis and Predicted Physicochemical Properties

A thorough analysis of the molecular structure of 1-(6-Amino-5-methoxyindolin-1-yl)ethanone provides the basis for our mechanistic hypotheses. The key functional groups and their potential roles are outlined below:

| Functional Group | Potential Role in Target Interaction |

| Indoline Core | The bicyclic system can engage in hydrophobic interactions with protein binding pockets. The non-coplanar nature of the rings can enhance water solubility compared to a planar indole ring.[1] |

| N-Acetyl Group | The acetyl group can act as a hydrogen bond acceptor. Its presence on the indoline nitrogen may influence the overall conformation of the molecule and its interaction with targets. |

| 6-Amino Group | The primary amine can serve as a hydrogen bond donor and acceptor, and can also be a site for salt bridge formation with acidic amino acid residues in a protein target. Its position on the benzene ring influences the electronic properties of the ring system. |

| 5-Methoxy Group | The methoxy group is a hydrogen bond acceptor and can also participate in hydrophobic interactions. Its electron-donating nature can modulate the reactivity of the aromatic ring. |

The combination of these features suggests that 1-(6-Amino-5-methoxyindolin-1-yl)ethanone has the potential to interact with a variety of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and other signaling proteins.

Hypothesized Mechanisms of Action

Based on the structural analysis and the known pharmacology of related indole and indoline derivatives, we propose three primary speculative mechanisms of action for 1-(6-Amino-5-methoxyindolin-1-yl)ethanone.

Hypothesis 1: Kinase Inhibition

Rationale: The indole and indoline scaffolds are present in numerous kinase inhibitors.[2][3] The ATP-binding site of many kinases contains a "hinge" region that forms hydrogen bonds with inhibitor scaffolds. The amino and methoxy groups on the indoline ring of our compound of interest could mimic the interactions of known kinase inhibitors. For instance, the PI3K/AKT/mTOR pathway is a common target for indole derivatives in cancer therapy.[8]

Proposed Target(s): Serine/threonine kinases (e.g., AKT, mTOR) or tyrosine kinases (e.g., VEGFR-2).

Experimental Validation Strategy: A tiered approach is recommended, starting with broad screening and progressing to specific, target-focused assays.

-

Tier 1: Broad Kinase Panel Screening: An initial screen against a large panel of kinases (e.g., a 400+ kinase panel) will identify potential primary targets.

-

Tier 2: In Vitro Kinase Assays: For the top hits from the panel, perform in vitro kinase assays to determine the IC50 value and confirm inhibitory activity.[9]

-

Tier 3: Cellular Assays: In a relevant cell line, assess the compound's ability to inhibit the phosphorylation of downstream substrates of the identified kinase target using techniques like Western Blot or ELISA.[10]

Experimental Workflow: Kinase Inhibition

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

Rationale: The 5-methoxyindole structure is the core of melatonin, which acts on melatonin receptors (MT1 and MT2), a class of GPCRs.[11] While our compound is an indoline, the structural similarity, particularly the 5-methoxy group, suggests potential activity at GPCRs, possibly as an agonist, antagonist, or allosteric modulator.

Proposed Target(s): Melatonin receptors (MT1, MT2), serotonin receptors (e.g., 5-HT subtypes), or other related GPCRs.

Experimental Validation Strategy:

-

Tier 1: GPCR Binding Assays: Screen the compound against a panel of GPCRs using radioligand binding assays to identify potential binding partners.

-

Tier 2: Functional Assays: For identified GPCRs, perform functional assays to determine the compound's activity. This could include cAMP assays for Gs or Gi-coupled receptors, or calcium mobilization assays for Gq-coupled receptors.[12]

-

Tier 3: Downstream Signaling Analysis: Investigate the effect of the compound on downstream signaling pathways of the target GPCR, such as ERK phosphorylation or gene expression changes.

Signaling Pathway: Hypothetical GPCR Modulation

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(6-AMino-5-Methoxyindolin-1-yl)ethanone CAS#: 23772-41-0 [m.chemicalbook.com]

- 6. haofeijinchukou.lookchem.com [haofeijinchukou.lookchem.com]

- 7. 1-(6-Amino-5-methoxyindolin-1-yl)ethanone [acrospharma.co.kr]

- 8. mdpi.com [mdpi.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 11. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 12. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Amino-Methoxyindolin Derivatives: A Technical Guide to Key Molecular Targets

Abstract

The indolin scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with significant therapeutic promise. Among these, amino-methoxyindolin derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key potential therapeutic targets for these derivatives. We will delve into the mechanistic basis for their action against inflammation, cancer, microbial infections, and neurological disorders, supported by detailed experimental protocols and validated insights to empower your research and development endeavors.

Introduction: The Versatility of the Amino-Methoxyindolin Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs, valued for its ability to interact with a wide array of biological targets.[1] The addition of amino and methoxy functional groups to the indolin core significantly influences the physicochemical properties of the resulting derivatives, enhancing their bioavailability and tuning their interaction with specific protein targets. This structural diversity has led to the identification of amino-methoxyindolin derivatives as potent modulators of key enzymes and receptors implicated in various disease states. This guide will focus on four primary areas of therapeutic potential: anti-inflammatory, anticancer, antimicrobial, and antipsychotic activities, providing a detailed exploration of the underlying molecular targets and the experimental methodologies required for their validation.

Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are central players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] Consequently, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2] Several indole derivatives have shown promise as selective COX-2 inhibitors.[4][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Amino-methoxyindolin derivatives can selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2] This selective inhibition is often attributed to the larger and more flexible active site of COX-2 compared to COX-1, allowing for the accommodation of bulkier ligands.[3]

Signaling Pathway: COX-2 and the Inflammatory Cascade

Caption: Inhibition of the COX-2 pathway by amino-methoxyindolin derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a commercially available inhibitor screening assay kit.[6][7][8]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test amino-methoxyindolin derivatives (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and positive control at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Add the test compounds or positive control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method, as per the kit instructions.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary: COX-2 Inhibition

| Compound ID | Scaffold | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| 4e | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 | Not Reported | [9] |

| 9h | 1,3-dihydro-2H-indolin-2-one derivative | 2.422 ± 0.10 | Not Reported | [9] |

| 9i | 1,3-dihydro-2H-indolin-2-one derivative | 3.34 ± 0.05 | Not Reported | [9] |

| Celecoxib | (Positive Control) | ~0.03 | >100 | [9] |

Anticancer Activity: Targeting Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[10] Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their inhibition leads to mitotic arrest and apoptosis.[10] Indole derivatives have been extensively studied as tubulin polymerization inhibitors.[11][12][13]

Mechanism of Action: Disruption of Microtubule Dynamics

Amino-methoxyindolin derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[11] This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.[14][15]

Signaling Pathway: Tubulin Inhibition, Cell Cycle Arrest, and Apoptosis

Caption: Workflow for validating antimicrobial targets.

Experimental Protocols

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

Recombinant bacterial DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test amino-methoxyindolin derivatives (in DMSO)

-

Positive control (e.g., Trimethoprim)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.

-

Add the test compounds or positive control and incubate for a short period.

-

Initiate the reaction by adding DHF.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the rate of reaction for each concentration and determine the IC50 value.

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Increased uptake of NPN indicates membrane permeabilization. [16][17] Materials:

-

Bacterial culture (e.g., E. coli) in mid-log phase

-

HEPES buffer

-

NPN solution (in acetone)

-

Test amino-methoxyindolin derivatives

-

Positive control (e.g., Polymyxin B)

-

96-well black plate

-

Fluorometer

Procedure:

-

Wash and resuspend bacterial cells in HEPES buffer.

-

Add NPN to the cell suspension.

-

Add the test compounds or positive control to the wells of the 96-well plate.

-

Add the NPN-containing cell suspension to the wells.

-

Measure the fluorescence intensity over time.

-

An increase in fluorescence indicates membrane permeabilization.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Scaffold | Target Organism | MIC (µg/mL) | Reference |

| 3I-3U | Indole derivatives | ESKAPE pathogens, MRSA | 2-16 | [18] |

| 4L-4P | Indole derivatives | ESKAPE pathogens, MRSA | 2-16 | [18] |

| 1a | Amino ester quinoline | B. subtilis | 2.5 | [19] |

| NQ (2) | 8-hydroxyquinoline derivative | Gram-positive and Gram-negative bacteria | 5.26–84.14 | [20] |

Antipsychotic Potential: Targeting the Dopamine D2 Receptor

The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. [21][22]The therapeutic effect of these drugs is largely attributed to their ability to block D2 receptors in the mesolimbic pathway, thereby reducing dopaminergic neurotransmission. [23]

Mechanism of Action: D2 Receptor Antagonism

Amino-methoxyindolin derivatives can act as antagonists at the dopamine D2 receptor. By binding to the receptor without activating it, they prevent the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades. [23]This blockade helps to normalize the hyperactivity of the dopaminergic system that is thought to underlie the positive symptoms of psychosis. [24]

Signaling Pathway: Dopamine D2 Receptor Blockade

Caption: Dopamine D2 receptor antagonism by amino-methoxyindolin derivatives.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

Radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Test amino-methoxyindolin derivatives

-

Non-specific binding determinant (e.g., Haloperidol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibitory constant) for the test compound.

Quantitative Data Summary: Dopamine D2 Receptor Binding Affinity

| Compound ID | Scaffold | Ki (nM) for D2 Receptor | Reference |

| 11d | Bivalent 5-OH-DPAT derivative | 2.5 | [25] |

| 14b | Bivalent 5-OH-DPAT derivative | 2.0 | [25] |

| Compound 14 | Novel D2R ligand | in nanomolar range | [26] |

| Haloperidol | (Positive Control) | ~1-5 | [Generic] |

Conclusion and Future Directions

Amino-methoxyindolin derivatives represent a rich and versatile scaffold for the development of novel therapeutics. Their ability to interact with a diverse range of targets, including COX-2, tubulin, DHFR, bacterial membranes, and dopamine D2 receptors, underscores their significant potential in addressing a wide spectrum of diseases. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and improved amino-methoxyindolin-based drug candidates. Future research should focus on optimizing the selectivity and potency of these derivatives for their respective targets, as well as on conducting comprehensive preclinical and clinical studies to translate their promising in vitro activities into tangible therapeutic benefits for patients.

References

-

Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. PMC - PubMed Central. [Link]

-

Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. [Link]

-

How to assess bacterial permeability?. ResearchGate. [Link]

-

Dopamine Receptor Blockade: Antipsychotic Drugs. University of Washington. [Link]

-

Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

-

Role of Dopamine D2 Receptors for Antipsychotic Activity | Request PDF. ResearchGate. [Link]

-

A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. [Link]

-

MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells. PubMed. [Link]

-

Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC - PubMed Central. [Link]

-

Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers. [Link]

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).. ResearchGate. [Link]

-

Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. PMC - PubMed Central. [Link]

-

Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. PubMed. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

-

Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central. [Link]

-

Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. ASM Journals. [Link]

-

Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. MDPI. [Link]

-

A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]

-

COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. [Link]

-

Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. PubMed. [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]

-

Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PMC - NIH. [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. ResearchGate. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. [Link]

-

Indole based tubulin polymerization inhibitors: An update on recent developments.. Europe PMC. [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC - NIH. [Link]

-

Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes | Inorganic Chemistry. ACS Publications. [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... ResearchGate. [Link]

-

Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. NIH. [Link]

-

Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. [Link]

-

Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PubMed Central. [Link]

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

-

What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. [Link]